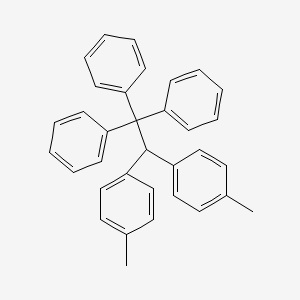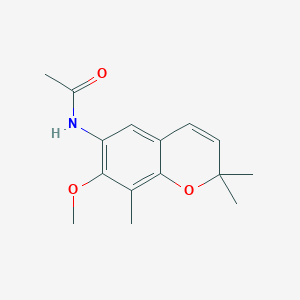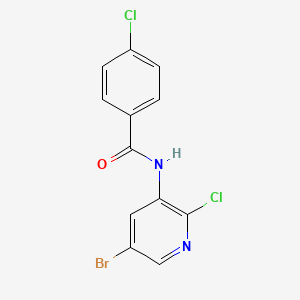
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pyridyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-chloro-3-pyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N1-(5-bromo-2-chloro-3-pyridyl)-4-chlorobenzamide can be compared with other similar compounds, such as:
- N1-(5-bromo-2-chloro-3-pyridyl)benzamide
- N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide
These compounds share similar structural features but differ in their functional groups and overall chemical properties.
Propriétés
Formule moléculaire |
C12H7BrCl2N2O |
|---|---|
Poids moléculaire |
346.00 g/mol |
Nom IUPAC |
N-(5-bromo-2-chloropyridin-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-5-10(11(15)16-6-8)17-12(18)7-1-3-9(14)4-2-7/h1-6H,(H,17,18) |
Clé InChI |
RYGXHLFLXXUSJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(N=CC(=C2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
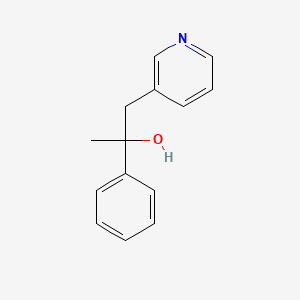
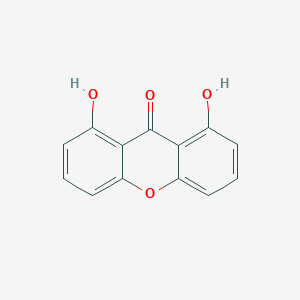

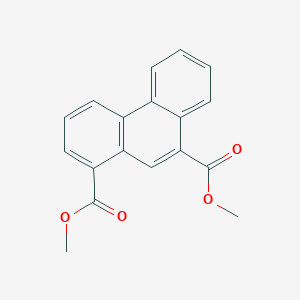

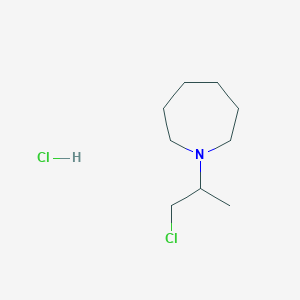
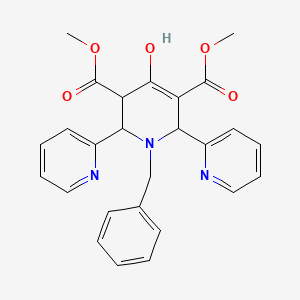
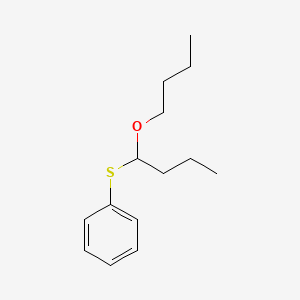
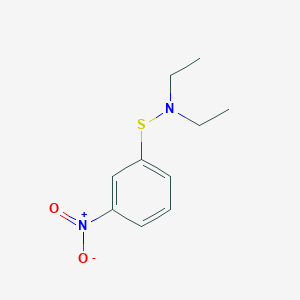
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
